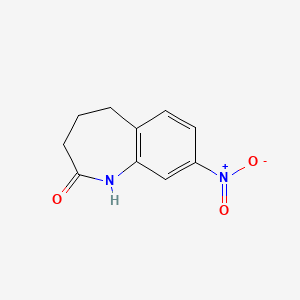

8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-3-1-2-7-4-5-8(12(14)15)6-9(7)11-10/h4-6H,1-3H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTQWTAKTYMLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399232 | |

| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-79-3 | |

| Record name | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Introduction: The Significance of the Benzazepinone Scaffold in Modern Drug Discovery

The benzazepinone framework represents a "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular structures with the versatility to bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] These seven-membered heterocyclic compounds have been the cornerstone for the development of various therapeutic agents. The introduction of a nitro group, as in 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, can significantly modulate the electronic properties and biological activity of the parent molecule, making it a compound of considerable interest for researchers in drug development.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Chemical Identity and Molecular Structure

A precise understanding of the chemical identity of a compound is fundamental for all subsequent research and development activities.

| Identifier | Value | Source |

| CAS Number | 22246-79-3 | [5][6][7] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [5][6][7] |

| Molecular Weight | 206.20 g/mol | [5][6] |

| IUPAC Name | This compound | [8] |

| Synonyms | 1,3,4,5-Tetrahydro-8-nitro-2H-1-benzazepin-2-one; 8-Nitro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | [5][8] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,0.5!"]; O3 [label="O", pos="1.5,1.5!"]; C4 [label="C", pos="2,-0.5!"]; C5 [label="C", pos="1.5,-1.5!"]; C6 [label="C", pos="0,-2!"]; C7 [label="C", pos="-1,-1.5!"]; C8 [label="C", pos="-1.5,-0.5!"]; C9 [label="C", pos="-0.5,0.5!"]; C10 [label="C", pos="-2.5,0!"]; N11 [label="N", pos="-3.5,0.5!"]; O12 [label="O", pos="-3.2,1.5!"]; O13 [label="O", pos="-4.5,0.2!"]; H14 [label="H", pos="-0.2, -0.8!"]; C15 [label="C", pos="3,-0.2!"]; C16 [label="C", pos="3.5,-1.2!"];

// Edges for bonds N1 -- C2 [label=""]; C2 -- O3 [label="="]; C2 -- C15 [label=""]; C15 -- C16 [label=""]; C16 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C9 [label=""]; C9 -- N1 [label=""]; C9 -- C8 [label=""]; C8 -- C7 [label=""]; C7 -- C6 [label=""]; C6 -- C5 [label=""]; C8 -- C10 [label=""]; C10 -- N11 [label=""]; N11 -- O12 [label="="]; N11 -- O13 [label=""]; N1 -- H14 [label=""];

// Benzene ring double bonds edge [style=dashed]; C4 -- C9; C8 -- C7; C6 -- C5; }

Caption: Chemical structure of this compound.

Synthesis and Characterization

Caption: Generalized synthetic and purification workflow for this compound.

Physicochemical Properties: A Guide to Experimental Determination

Direct experimental values for many of the physicochemical properties of this compound are not extensively reported. Therefore, this section provides established protocols for their determination, which are crucial for any researcher working with this compound.

Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range typically signifies high purity.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation possibilities. The principle of "like dissolves like" provides a preliminary assessment, suggesting that this compound, with its polar nitro and amide groups and a nonpolar benzene ring, will exhibit moderate solubility in a range of solvents.

Caption: Workflow for determining the solubility of a compound.[11][12]

Experimental Protocol for Qualitative Solubility Testing: [12]

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a few milligrams of the compound.

-

Observation: Agitate the mixture and observe for dissolution at room temperature and with gentle heating.

Acidity and Basicity (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] The lactam amide proton in this compound is weakly acidic, while the nitro group is electron-withdrawing and can influence the overall electronic properties of the aromatic ring. The amide carbonyl can also be weakly basic.

Experimental Protocol for pKa Determination via Potentiometric Titration:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the half-equivalence point(s) of the curve.

Where experimental determination is not feasible, computational methods can provide reliable pKa predictions.[15][16][17]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key parameter in Lipinski's Rule of Five for predicting drug-likeness.[18][19]

Experimental Protocol for LogP Determination (Shake-Flask Method): [19]

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and allowed to equilibrate.

-

Phase Separation: The two phases are carefully separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Computational models offer a rapid and cost-effective alternative for estimating LogP values.[20][21][22]

Spectroscopic Profile

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[23][24][25][26]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, and the aliphatic protons of the seven-membered ring. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons (with shifts influenced by the nitro group), and the aliphatic carbons.

General Protocol for NMR Sample Preparation and Analysis:

-

Sample Dissolution: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration, and coupling constants to assign the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[23][25][27]

-

Expected Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (206.20 g/mol ).

-

Fragmentation: Common fragmentation patterns may involve the loss of the nitro group (NO₂) or cleavage of the seven-membered ring.

General Protocol for LC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation: Inject the sample into a liquid chromatograph to separate it from any impurities.

-

Mass Analysis: The eluent from the LC is introduced into the mass spectrometer for ionization (e.g., electrospray ionization - ESI) and mass analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Absorptions:

-

N-H stretch: Around 3200 cm⁻¹ (for the lactam N-H).

-

C=O stretch: Around 1650-1680 cm⁻¹ (for the lactam carbonyl).

-

NO₂ stretches: Asymmetric and symmetric stretches typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

-

General Protocol for IR Analysis (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) and grind to a fine powder.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: Place the pellet in the IR spectrometer and acquire the spectrum.

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential for thermal instability and toxicity.[28]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) for this or structurally related compounds before handling.

Potential Applications in Research and Drug Discovery

The benzazepinone scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[29][30] Derivatives have shown promise as inhibitors of various enzymes and as ligands for G-protein coupled receptors.[2][4][31] The presence of the nitro group on this compound offers a handle for further chemical modification, allowing for the generation of a library of analogs for screening against various therapeutic targets.

References

-

Chemaxon. LogP and logD calculations. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. 2023-02-23. [Link]

-

pKa calculations for class A beta-lactamases: methodological and mechanistic implications. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Classification of Log P calculation methods according to Mannhold[20]. ResearchGate. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

pKa Calculations for Class A Beta-Lactamases: Influence of Substrate Binding. PubMed. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC - NIH. [Link]

-

8-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. [Link]

-

pKa calculations for class A beta-lactamases: influence of substrate binding. PMC - NIH. [Link]

-

A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. Semantic Scholar. 2015-05-01. [Link]

-

pKa prediction from ab initio calculations. Research Outreach. 2023-11-08. [Link]

-

1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. RSC Publishing. [Link]

-

8-硝基-1,3,4,5-四氢苯并[b] a并-2-酮. 中华试剂网. [Link]

-

Synthesis and pharmacological characterization of some benzazepinone derivatives. [Link]

-

Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. 2025-09-22. [Link]

-

How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. 2025-02-11. [Link]

-

Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH. [Link]

-

Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. PMC - PubMed Central. [Link]

-

Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity. PubMed. [Link]

-

Synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one and related compounds (microreview). ResearchGate. 2025-08-05. [Link]

-

A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. MDPI. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

NMR and Mass Spectroscopy | MCAT Crash Course. YouTube. 2024-07-07. [Link]

-

Solubility Tests for Organic Compounds. YouTube. 2021-03-24. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed. 2022-12-11. [Link]

-

Nitroaromatic Compounds (2005). Wikisource, the free online library. [Link]

-

Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. 2024-04-29. [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. [Link]

-

NMR Spectroscopy for Metabolomics Research. PMC - NIH. [Link]

-

1,2,3,4-Tetrahydro-benzo(b)azepin-5-one. PubChem. [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. 2024-03-18. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of some benzazepinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and evaluation of novel benzazepinone derivatives as glycogen phosphorylase inhibitors with potent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS 22246-79-3 | this compound - Synblock [synblock.com]

- 6. labsolu.ca [labsolu.ca]

- 7. scbt.com [scbt.com]

- 8. 22246-79-3 | this compound - AiFChem [aifchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 14. optibrium.com [optibrium.com]

- 15. pKa calculations for class A beta-lactamases: methodological and mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pKa calculations for class A beta-lactamases: influence of substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pKa calculations for class A beta-lactamases: influence of substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. acdlabs.com [acdlabs.com]

- 20. docs.chemaxon.com [docs.chemaxon.com]

- 21. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 22. researchgate.net [researchgate.net]

- 23. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]

- 24. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]

- 29. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. chemimpex.com [chemimpex.com]

- 31. Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a key intermediate in pharmaceutical synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility in common organic solvents.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences its bioavailability, processability, and formulation.[3] this compound serves as a foundational scaffold in the synthesis of various therapeutic agents, particularly those targeting the central nervous system.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of effective drug delivery systems.

Physicochemical Properties and Theoretical Solubility Profile

The molecular structure of this compound dictates its solubility behavior. Key structural features include a bicyclic benzazepine core, a polar nitro group (-NO2), and a lactam moiety.

-

Polarity: The presence of the nitro group and the amide bond in the lactam ring imparts significant polarity to the molecule. The nitro group, in particular, is a strong electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding.[2]

-

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for intermolecular hydrogen bonding with protic solvents.

-

Aromaticity: The benzene ring provides a nonpolar region, which may contribute to solubility in less polar solvents through van der Waals forces.

Predicted Solubility in Common Organic Solvents

While experimentally determined quantitative data for this compound is not widely published, a qualitative and semi-quantitative prediction can be made based on its structure and the properties of similar nitroaromatic compounds.[4][5]

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, with a strong dipole moment. |

| Acetone | Polar Aprotic | Moderate to High | Can accept hydrogen bonds and has a significant dipole moment.[5] |

| Ethanol | Polar Protic | Moderate | Can act as both a hydrogen bond donor and acceptor.[5] |

| Methanol | Polar Protic | Moderate | Similar to ethanol but with a higher polarity.[5] |

| Acetonitrile | Polar Aprotic | Moderate | Possesses a strong dipole moment but is a weaker hydrogen bond acceptor.[5] |

| Dichloromethane (DCM) | Nonpolar | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bonding capabilities. |

| Ethyl Acetate | Moderately Polar | Low to Moderate | Acts as a hydrogen bond acceptor but has a larger nonpolar region. |

| Toluene | Nonpolar | Low | Primarily van der Waals interactions. |

| Hexane | Nonpolar | Very Low | Mismatch in polarity.[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Method Development for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data.

HPLC Method

-

Column: A C18 reverse-phase column is generally suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Calibration: A calibration curve should be constructed using standard solutions of known concentrations.

UV-Vis Spectrophotometry

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations in the respective solvent and measure their absorbance at λmax to create a calibration curve.

Caption: Key aspects of analytical method development for solubility studies.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure strongly suggests a favorable solubility profile in polar aprotic and protic organic solvents. The experimental protocols and analytical considerations outlined in this guide provide a robust framework for researchers to accurately determine the solubility of this important pharmaceutical intermediate, thereby facilitating its effective use in drug discovery and development.

References

-

MST.edu. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one. Retrieved from [Link]

-

MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

PMC - PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

-

ResearchGate. (2022). Values of HSP of selected solvents and equilibrium solubility of.... Retrieved from [Link]

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

-

SciELO España. (n.d.). Solubility data and solubility parameters of barnidipine in different pure solvents. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. web.mst.edu [web.mst.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Functional Groups

The structure of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, with the systematic numbering used for NMR assignments, is presented below. The key functional groups that dictate the NMR spectral characteristics are the nitro-substituted aromatic ring, the cyclic amide (lactam), and the tetrahydroazepine ring.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a compound of interest in pharmaceutical and drug development research. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the analytical methodologies for the characterization and quantification of this molecule.

Introduction: The Significance of Mass Spectrometry in the Analysis of Novel Benzazepines

This compound (C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol ) belongs to the benzazepine class of compounds, a scaffold known for its diverse pharmacological activities.[1][2][3][4] The introduction of a nitro group adds a unique electronic feature that can influence its biological properties and metabolic fate. Mass spectrometry (MS) is an indispensable tool in the analysis of such novel pharmaceutical compounds, offering high sensitivity and specificity for identification, structural elucidation, and quantification.[5][6][7] This guide will delve into the intricacies of analyzing this specific molecule using modern mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).

Foundational Principles: Ionization and Fragmentation Behavior

A thorough understanding of the ionization and fragmentation behavior of this compound is paramount for developing robust analytical methods.

Ionization Considerations

Given the presence of a lactam and a nitro group, electrospray ionization (ESI) is the most suitable ionization technique. ESI is a soft ionization method that typically produces intact molecular ions, which is crucial for determining the molecular weight of the analyte.[8] Both positive and negative ion modes should be evaluated.

-

Positive Ion Mode ([M+H]⁺): Protonation is likely to occur on the lactam oxygen or the nitro group. The protonated molecule will be observed at m/z 207.2.

-

Negative Ion Mode ([M-H]⁻): Deprotonation could occur at the nitrogen of the lactam, although this is less likely under typical reversed-phase LC conditions. The deprotonated molecule would be observed at m/z 205.2.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion, providing structural information. The fragmentation of this compound is expected to be influenced by the nitroaromatic ring and the tetrahydrobenzazepinone core.

Nitroaromatic compounds often exhibit characteristic losses of NO₂ (46 Da) and NO (30 Da).[9][10][11] The benzazepine ring system can undergo cleavages within the seven-membered ring.[12][13]

Key Predicted Fragmentations:

-

Loss of NO₂: A prominent fragmentation pathway for nitroaromatic compounds, resulting in a fragment ion at m/z 161.2.[9][10]

-

Loss of CO: Cleavage of the carbonyl group from the lactam ring, leading to a fragment at m/z 179.2.

-

Ring Cleavage: Fragmentation of the tetrahydroazepine ring can lead to various product ions.

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed workflow for the LC-MS/MS analysis of this compound.

Sources

- 1. CAS 22246-79-3 | this compound - Synblock [synblock.com]

- 2. labsolu.ca [labsolu.ca]

- 3. scbt.com [scbt.com]

- 4. 22246-79-3 | this compound - AiFChem [aifchem.com]

- 5. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. news-medical.net [news-medical.net]

- 8. LC-MS – What Is LC-MS, LC-MS Analysis and LC-MS/MS | Technology Networks [technologynetworks.com]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1,4]diazepines. IV | Semantic Scholar [semanticscholar.org]

The Ascendant Therapeutic Potential of Nitro-Substituted Benzazepinones: A Technical Guide for Drug Development Professionals

Abstract

The benzazepinone scaffold represents a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, has the potential to significantly modulate the pharmacological profile of these molecules. This guide provides an in-depth exploration of the synthesis, potential biological activities, and mechanisms of action of nitro-substituted benzazepinones. Drawing parallels from structurally related benzodiazepines and other nitro-containing heterocycles, we delineate the prospective therapeutic applications of this compound class in oncology, infectious diseases, and neurology. This document serves as a technical resource for researchers and drug development professionals, offering foundational knowledge and actionable protocols to unlock the therapeutic promise of nitro-substituted benzazepinones.

Introduction: The Strategic Imperative of Nitro-Functionalization in Benzazepinone Scaffolds

Benzazepinones, characterized by a fusion of a benzene ring and a seven-membered azepinone ring, are a versatile class of heterocyclic compounds. Their inherent structural features have been exploited to develop agents with a wide spectrum of biological activities, including central nervous system (CNS) modulation and cardiovascular effects. The true potential of this scaffold, however, may be unlocked through strategic functionalization.

The introduction of a nitro (NO₂) group is a powerful and well-established strategy in medicinal chemistry to enhance or modify the therapeutic properties of a parent molecule.[1][2] The strong electron-withdrawing nature of the nitro group can profoundly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability.[1] Furthermore, the nitro group can participate in crucial hydrogen bonding and dipole-dipole interactions within biological targets, leading to altered binding affinities and pharmacological responses.[1] In some instances, the nitro moiety itself can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate cytotoxic reactive nitrogen species, a mechanism exploited in the design of targeted anticancer agents.[2]

This guide will systematically explore the synthesis and multifaceted biological potential of nitro-substituted benzazepinones, providing a comprehensive framework for their investigation as novel therapeutic agents.

Synthetic Pathways to Nitro-Substituted Benzazepinones

The successful synthesis of nitro-substituted benzazepinones is a critical first step in their evaluation. While a plethora of methods exist for the construction of the core benzazepinone scaffold, the introduction of the nitro group can be achieved either by nitration of a pre-formed benzazepinone or by utilizing a nitro-substituted precursor in the ring-forming reactions.

A key example is the synthesis of 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one , a foundational structure in this class. While specific synthetic details for this exact compound are proprietary to chemical suppliers, a general and adaptable retrosynthetic analysis suggests a pathway involving the cyclization of a suitably substituted nitro-aromatic precursor.[3]

Protocol 1: General Synthetic Approach for 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one

This protocol is a generalized representation based on established methods for benzazepinone synthesis.

Step 1: Starting Material Selection

-

A plausible starting material is a γ-(4-nitrophenyl)butyric acid derivative.

Step 2: Activation of the Carboxylic Acid

-

The carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester, to facilitate intramolecular cyclization.

Step 3: Intramolecular Friedel-Crafts Acylation

-

The activated carboxylic acid derivative undergoes an intramolecular Friedel-Crafts acylation reaction in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the seven-membered ring.

Step 4: Beckmann Rearrangement (Alternative Route)

-

An alternative route involves the synthesis of a 4-nitro-substituted α-tetralone, which is then converted to its oxime. Subsequent treatment with a strong acid induces a Beckmann rearrangement to yield the lactam (benzazepinone).

The synthesis of the structurally related 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxapine provides further insight into the synthetic strategies that could be adapted for benzazepinones. This synthesis involves the reduction of a nitro-substituted benzoxazepinone precursor using a reducing agent like borane in tetrahydrofuran.[4]

For tricyclic systems, such as dibenzo[b,f]azepin-10(11H)-one , the introduction of a nitro group can be achieved through electrophilic aromatic substitution on the dibenzazepinone core. The position of nitration will be directed by the existing substituents on the aromatic rings.

The synthesis of Nitrazepam (1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one) , a well-known CNS active drug, offers a highly relevant and detailed synthetic protocol that can be conceptually adapted for the synthesis of nitro-substituted benzazepinones.[5][6] The multi-step synthesis involves the initial construction of a 2-amino-5-nitrobenzophenone, followed by elaboration and cyclization to form the seven-membered diazepinone ring.[5]

Diagram 1: Generalized Synthetic Workflow for Nitro-Substituted Benzazepinones

Caption: Synthetic strategies for nitro-benzazepinones.

Potential Biological Activities and Mechanisms of Action

The introduction of a nitro group onto the benzazepinone scaffold is anticipated to yield compounds with a diverse range of biological activities. The following sections explore the potential therapeutic applications based on evidence from related compound classes.

Anticancer Activity

The nitro group is a well-known pharmacophore in the design of anticancer agents.[2] Its strong electron-withdrawing properties can enhance the binding affinity of the molecule to various biological targets involved in cancer progression. Furthermore, under the hypoxic conditions prevalent in solid tumors, the nitro group can be reduced by nitroreductase enzymes to form highly reactive and cytotoxic species that can induce DNA damage and apoptosis in cancer cells.

While direct evidence for the anticancer activity of nitro-substituted benzazepinones is emerging, studies on related nitro-containing heterocyclic compounds provide a strong rationale for their investigation in oncology. For instance, nitro-substituted hydroxynaphthanilides have demonstrated potent antiproliferative and pro-apoptotic effects on human cancer cell lines.[7] The anticancer activity of these compounds was found to be dependent on the position of the nitro group on the anilide ring.[7]

Proposed Mechanism of Anticancer Action:

-

Inhibition of Key Oncogenic Signaling Pathways: Nitro-substituted benzazepinones may act as inhibitors of critical protein kinases or other enzymes involved in cancer cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: These compounds could trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: They may cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing.

-

Bioreductive Activation in Hypoxic Tumors: The nitro group could be selectively reduced in the low-oxygen environment of tumors, leading to targeted cytotoxicity.

Protocol 2: In Vitro Evaluation of Anticancer Activity

1. Cell Lines:

-

A panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung, prostate) should be used.

-

A non-cancerous cell line should be included to assess selectivity.

2. Cytotoxicity Assay (MTT or MTS Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the nitro-substituted benzazepinone for 24, 48, and 72 hours.

-

Add MTT or MTS reagent and incubate until a color change is observed.

-

Measure the absorbance using a microplate reader to determine cell viability.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Stain the cells with Annexin V-FITC and propidium iodide.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

4. Cell Cycle Analysis (Propidium Iodide Staining):

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Fix the cells in ethanol and stain with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution.

Diagram 2: Proposed Anticancer Mechanism of Action

Caption: Potential anticancer mechanisms of nitro-benzazepinones.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents.[1] Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate reactive intermediates that are toxic to the microorganism.[1]

The investigation of nitro-substituted benzazepinones as potential antimicrobial agents is a promising area of research. While direct studies are limited, the antimicrobial activity of related heterocyclic scaffolds provides a strong foundation for this exploration. For example, derivatives of dibenzo[b,f][4][8]thiazepin-11(11H)-one have shown significant antimicrobial activity.[9]

Proposed Mechanism of Antimicrobial Action:

-

Inhibition of Essential Microbial Enzymes: The compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Microbial Membranes: The lipophilic nature of the benzazepinone scaffold combined with the polar nitro group may allow these compounds to intercalate into and disrupt the integrity of microbial cell membranes.

-

Generation of Reactive Nitrogen Species: Similar to their proposed anticancer mechanism, the nitro group can be reduced by microbial enzymes to produce cytotoxic reactive nitrogen species.

Protocol 3: In Vitro Evaluation of Antimicrobial Activity

1. Microbial Strains:

-

A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) should be used.

2. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

-

Prepare serial dilutions of the nitro-substituted benzazepinone in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Central Nervous System (CNS) Activity

The benzazepine and benzodiazepine scaffolds are well-established pharmacophores for CNS-active drugs.[6] The addition of a nitro group can significantly influence the CNS activity of these molecules. A prime example is Nitrazepam, a 7-nitro-1,4-benzodiazepine-2-one, which is used as a hypnotic and anticonvulsant.[6] The nitro group at the 7-position is known to enhance its therapeutic action.[6]

A study on 6-chloro-1-phenylbenzazepines included 8-nitro substituted analogs and found that they acted as dopamine D1 receptor antagonists, demonstrating that the nitro group is compatible with and can modulate CNS receptor activity.[10]

Potential CNS Applications:

-

Anxiolytics and Hypnotics: By analogy to nitrazepam, nitro-substituted benzazepinones may exhibit sedative and anxiolytic properties through modulation of GABA-A receptors.

-

Anticonvulsants: These compounds could be investigated for their potential to treat epilepsy and other seizure disorders.

-

Antipsychotics and Antidepressants: The dibenz[b,f]azepine scaffold is the core of several antipsychotic and antidepressant drugs. Nitro-substitution could lead to novel agents with improved efficacy or side effect profiles.

Protocol 4: In Vivo Evaluation of CNS Activity (Rodent Models)

1. Open Field Test (General Locomotor Activity):

-

Place a rodent in an open field arena and record its movement for a specified period.

-

This test can indicate sedative or stimulant effects of the compound.

2. Elevated Plus Maze (Anxiety):

-

This maze consists of two open arms and two closed arms.

-

The time spent in the open arms is a measure of anxiety-like behavior. Anxiolytic compounds increase the time spent in the open arms.

3. Forced Swim Test (Depression):

-

Rodents are placed in a container of water from which they cannot escape.

-

The duration of immobility is measured. Antidepressant drugs decrease the time of immobility.

4. Pentylenetetrazole (PTZ)-Induced Seizure Model (Epilepsy):

-

Administer the test compound to rodents.

-

After a specified time, inject a sub-convulsive dose of PTZ.

-

Observe the animals for the onset and severity of seizures. Anticonvulsant compounds will delay the onset or reduce the severity of seizures.

Diagram 3: Workflow for Biological Evaluation

Caption: A streamlined workflow for the biological evaluation of nitro-benzazepinones.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of nitro-substituted benzazepinones will be highly dependent on the position of the nitro group on the aromatic ring, as well as the nature and position of other substituents. A systematic SAR study is crucial for the optimization of lead compounds.

Key SAR Considerations:

-

Position of the Nitro Group: As seen in benzodiazepines, the 7-position is often critical for CNS activity.[6] For anticancer activity, the position of the nitro group can influence its bioreduction potential and interaction with specific targets.

-

Other Substituents: The presence of other electron-donating or electron-withdrawing groups, as well as lipophilic or hydrophilic moieties, will impact the compound's pharmacokinetic and pharmacodynamic properties.

-

Stereochemistry: If the benzazepinone core contains chiral centers, the biological activity may be stereospecific.

Future research should focus on the synthesis and biological evaluation of a diverse library of nitro-substituted benzazepinones to establish clear SAR. Promising lead compounds should then be advanced to more extensive preclinical studies, including pharmacokinetic profiling, toxicology, and in vivo efficacy studies in relevant disease models.

Conclusion

Nitro-substituted benzazepinones represent a promising, yet underexplored, class of compounds with the potential for significant therapeutic applications in oncology, infectious diseases, and neurology. The strategic incorporation of the nitro group into the versatile benzazepinone scaffold offers a powerful approach to modulate and enhance biological activity. This technical guide has provided a comprehensive overview of the synthetic strategies, potential mechanisms of action, and experimental protocols necessary to unlock the therapeutic potential of this exciting class of molecules. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, catalyzing further investigation into the promising field of nitro-substituted benzazepinones.

References

- Didier, B., et al. (2002). Synthesis and SAR of N-substituted dibenzazepinone derivatives as novel potent and selective alpha(V)beta(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(3), 441-446.

- Božinović, N. S., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(7), 839-852.

- Al-Hadedi, A. A. M., et al. (2025). Synthesis of Substituted 1H- and 3H-1-Benzazepines and Rearrangement of Alkyl 1H-1-Benzazepine-2-carboxylates into Isoquinolines.

-

PrepChem. (n.d.). Synthesis of 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one. Retrieved from [Link]

- Gostyńska, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(21), 6613.

-

Makosza, M., et al. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][4][8]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. The Journal of Organic Chemistry, 70(23), 9371-9376.

- Giri, R., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. International Journal of Molecular Sciences, 24(16), 12693.

- Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

- Khedekar, P. B., et al. (2009). Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. European Journal of Medicinal Chemistry, 44(1), 376-381.

- Abdel-Wahab, B. F., et al. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances.

- Patel, R. B., et al. (2013). Synthesis and antimicrobial activity of some azetidinone derivatives with the β-naphthol.

- Al-Masoudi, N. A., et al. (2025). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines.

- Kauerova, E., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(6), 1749.

-

ChemInform Abstract: Synthesis, Characterization and Antimicrobial Activity of 2-(11-Oxodibenzo[b,f][4][8]thiazepin-10(11H)-yl)-N (Substituted Phenyl) Acetamide Derivatives. (2012). ResearchGate.

-

PrepChem. (n.d.). Synthesis of 7-Nitro-1,2,4,5-tetrahydro-3H-3-benzazepine. Retrieved from [Link]

- Díaz-Gavilán, M., et al. (2008). Anticancer activity of (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidines and -purines against the MCF-7 cell line: preliminary cDNA microarray studies. Bioorganic & Medicinal Chemistry Letters, 18(4), 1457-1460.

- Sahoo, U., et al. (2013). Synthesis and characterization of certain novel azetidinone derivatives as antibacterial and antifungal agents.

- Synthesis and biological evaluation of novel 2,3-dihydro-1H-1,5-benzodiazepin-2-ones; potential imaging agents of the metabotropic glutam

- An overview of the biological evaluation of selected nitrogen-containing heterocycle medicinal chemistry compounds. (2022). International Journal of Molecular Sciences, 23(15), 8117.

- Al-Amiery, A. A., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives.

- Gîrdan, M. A., et al. (2020). In Silico and In Vitro Experimental Studies of New Dibenz[b,e]oxepin-11(6H)one O-(arylcarbamoyl)-oximes Designed as Potential Antimicrobial Agents. Molecules, 25(2), 295.

- Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. (2017). Acta Pharmaceutica Sciencia, 55(4), 43-52.

- Al-Amiery, A. A., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives.

- Sabbar Omran, Z. G., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 1-10.

- Nitrophenyl-Group-Containing Heterocycles. 2. Synthesis, Characterization, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest of Some New 5,6,7,8-Tetrahydro-isoquinolines Bearing 2-Nitrophenyl Group. (2024).

-

Structural reassignment of a dibenz[b,f][4][8]oxazepin-11(10H)-one with potent antigiardial activity. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3654-3657.

- Božinović, N. S., et al. (2015).

-

El-Sayed, W. A., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][5]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 594.

- Narender, T., et al. (2011). Synthesis and biological evaluation of 1,4-benzodiazepin-2-ones with antitrypanosomal activity. Bioorganic & Medicinal Chemistry Letters, 21(5), 1434-1436.

- 1,5-Benzodiazepin-2(3H)-ones: In Vitro Evaluation as Antiparkinsonian Agents. (2025).

- Cytotoxic activity of tested compounds 8a-f on cancer cell lines. (2024).

- Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025). RSC Advances.

- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2022). Molecules, 27(19), 6296.

- Roth, B. L., et al. (2005). Developing selectively nonselective drugs for treating CNS disorders.

- Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. (2015). Molecules, 20(11), 20626-20640.

- Nepali, K., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(6), 2851-2894.

- Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. (2022). Cancers, 14(15), 3798.

- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Current Drug Targets, 22(13), 1515-1540.

- Khedekar, P. B., et al. (2009). Synthesis and study of antibacterial and antifungal activities of novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones. European Journal of Medicinal Chemistry, 44(1), 376-381.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). International Journal of Molecular Sciences, 23(11), 6293.

Sources

- 1. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Secure Verification [cer.ihtm.bg.ac.rs]

An In-Silico Roadmap for Target Deconvolution of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

A Senior Application Scientist's Guide to Computational Target Prediction and Off-Target Profiling

Executive Summary

The identification of molecular targets is a cornerstone of modern drug discovery, transforming bioactive compounds from mere curiosities into valuable therapeutic leads. This technical guide outlines a comprehensive in silico strategy for the target deconvolution of 8-Nitro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a novel small molecule with an uncharacterized biological activity profile. By synergistically employing a suite of computational techniques, including ligand-based similarity searching, pharmacophore modeling, and structure-based reverse docking, we can generate high-probability hypotheses for its primary targets and potential off-targets. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step workflow, grounded in established scientific principles and supported by authoritative references, to navigate the complex process of computational target identification. The protocols described herein are designed as a self-validating system, incorporating data from multiple orthogonal approaches to build a robust, evidence-based profile of the compound's likely pharmacodynamics and toxicological liabilities.

Introduction: The Challenge of Orphan Ligands

This compound (PubChem CID: 4093214) is a synthetic organic compound featuring a benzazepine scaffold, a privileged structure in medicinal chemistry.[1] While the synthesis of related benzazepine derivatives is established, the specific biological targets of this nitro-substituted variant remain unknown.[2] Elucidating the protein targets of such "orphan" molecules is a critical first step in understanding their mechanism of action, predicting potential therapeutic applications, and identifying liabilities such as toxicity or undesirable side effects.[3]

In silico target prediction methods offer a rapid and cost-effective alternative to traditional experimental screening campaigns.[4] These computational approaches leverage the vast and ever-growing repositories of biological and chemical data to predict interactions between small molecules and protein targets.[5][6] This guide presents a multi-pronged strategy, beginning with the foundational step of preparing the molecule for analysis, followed by parallel ligand-based and structure-based screening campaigns, and culminating in data integration, hypothesis generation, and preliminary safety assessment.

Foundational Step: Ligand Preparation and Characterization

The quality of any in silico prediction is fundamentally dependent on the accuracy of the input molecular representation. Proper preparation of the this compound structure is a non-negotiable prerequisite for all subsequent analyses.

Protocol 2.1: 3D Structure Generation and Energy Minimization

-

Obtain 2D Structure: Retrieve the 2D structure of this compound from a reliable chemical database such as PubChem (CID: 4093214).[4][7] The structure is typically available in SDF or SMILES format.

-

Generate 3D Conformation: Convert the 2D representation into a 3D structure using computational chemistry software (e.g., Open Babel, Schrödinger's LigPrep). This process generates a plausible initial 3D geometry.

-

Protonation State Assignment: Determine the most likely protonation state at a physiological pH of 7.4. For the query compound, the amide nitrogen is unlikely to be protonated, but this step is critical for molecules with ionizable groups.

-

Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This process refines the geometry to a low-energy, stable conformation, which is essential for subsequent docking and 3D similarity searches.

Ligand-Based Target Prediction: Guilt by Association

Ligand-based methods operate on the "similar property principle," which posits that structurally similar molecules are likely to have similar biological activities.[8] These approaches are particularly powerful when the structure of a target is unknown and rely on comparing the query molecule to databases of compounds with known biological targets.

Workflow 3.1: Chemical Similarity and Pharmacophore Screening

Caption: Ligand-Based Target Prediction Workflow.

Protocol 3.2: Executing Ligand-Based Predictions

-

2D Similarity Searching:

-

Method: Generate 2D molecular fingerprints (e.g., Extended-Connectivity Fingerprints) for the query compound. These fingerprints encode structural features into a binary vector.

-

Application: Screen these fingerprints against large bioactivity databases like ChEMBL and PubChem BioAssay.[5][9][10] The Tanimoto coefficient is commonly used to quantify similarity.

-

Rationale: This is a rapid and computationally inexpensive method to identify compounds with high structural similarity and retrieve their known biological targets.

-

-

Web-Server Based Prediction:

-

Tools: Utilize integrated web servers like SwissTargetPrediction and SuperPred.[3][8][11][12][13] These platforms combine 2D and 3D similarity measures against curated libraries of known ligands.[13]

-

Input: Submit the SMILES string or draw the structure of this compound.

-

Output: The servers return a ranked list of probable targets based on the similarity of the query molecule to known active compounds.[14]

-

-

Reverse Pharmacophore Mapping:

-

Concept: A pharmacophore is a 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.[15][16] Reverse pharmacophore mapping screens the query compound against a database of pharmacophore models derived from known protein binding sites.[17]

-

Tool: Use a server like PharmMapper, which houses a large database of receptor-based pharmacophore models.[17][18][19]

-

Rationale: This method identifies proteins whose binding sites have complementary features to the query molecule, even if there is no overall structural similarity to known ligands (scaffold hopping).[20]

-

Structure-Based Target Prediction: Docking into the Proteome

Structure-based methods leverage the 3D structures of proteins to predict binding. Reverse docking, a key technique in this category, inverts the typical virtual screening paradigm: instead of docking many compounds to one target, one compound is docked into the binding sites of many proteins.

Workflow 4.1: Reverse Docking Protocol

Caption: Structure-Based Reverse Docking Workflow.

Protocol 4.2: Executing a Reverse Docking Campaign

-

Assemble a Target Library:

-

Source: Compile a diverse set of high-quality, druggable protein structures from the Protein Data Bank (PDB).[21][22][23][24][25] Specialized databases like scPDB can be used to select for known druggable binding sites.

-

Preparation: Each protein structure must be prepared by adding hydrogen atoms, assigning partial charges, and removing water molecules and other non-essential cofactors.

-

-

Binding Site Definition:

-

For each protein in the library, the binding pocket must be defined. If a co-crystallized ligand is present, the pocket can be defined around it. Otherwise, pocket prediction algorithms must be used.

-

-

Molecular Docking Simulation:

-

Software: Employ robust docking software such as AutoDock Vina, GOLD, or Glide.

-

Process: Systematically dock the prepared 3D structure of this compound into each defined binding site in the target library. The software will sample different conformations and orientations of the ligand within the pocket.

-

-

Scoring and Ranking:

-

Scoring Functions: Each docking pose is assigned a score by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[1]

-

Consensus Scoring: A significant challenge in docking is the unreliability of any single scoring function. To improve prediction accuracy, use a consensus approach.[26][27] This involves docking with multiple programs and/or scoring with multiple functions, then ranking targets based on an average or median of the scores or ranks.[26] This "wisdom of the crowds" approach mitigates the biases of individual algorithms.[26]

-

Data Integration and Preliminary Safety Assessment

The ligand-based and structure-based approaches will each produce a ranked list of potential targets. The highest-confidence predictions are those that appear in the results of multiple, orthogonal methods.

Table 1: Hypothetical Integrated Target Prioritization

| Rank | Protein Target | Gene Name | Supporting Method(s) | Ligand-Based Score | Structure-Based Score (kcal/mol) | Rationale/Pathway |

| 1 | Dopamine D2 Receptor | DRD2 | SwissTarget, SuperPred, Docking | 0.85 Tanimoto | -9.2 | Benzazepine is a known scaffold for DRD2 ligands. |

| 2 | 5-HT2A Receptor | HTR2A | SwissTarget, PharmMapper, Docking | 0.79 Tanimoto | -8.8 | Common off-target for CNS-active compounds. |

| 3 | Carbonic Anhydrase II | CA2 | Docking, PharmMapper | - | -10.1 | Strong docking score; nitro group may interact with zinc. |

| 4 | FAAH | FAAH | SuperPred, Docking | 0.75 Tanimoto | -8.5 | Structurally similar to known FAAH inhibitors. |

| ... | ... | ... | ... | ... | ... | ... |

Protocol 5.1: ADMET and Off-Target Prediction

Beyond identifying primary efficacy targets, it is crucial to predict potential liabilities.

-

ADMET Prediction:

-

Concept: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the pharmacokinetic and safety profile of a compound.

-

Tools: Use web-based tools like SwissADME or open-access software to predict properties such as oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity (e.g., hERG inhibition, mutagenicity).[28][29][30][31][32]

-

Rationale: Early identification of poor ADMET properties can deprioritize a compound or guide chemical modifications.

-

-

Off-Target Prediction:

-

Rationale: Unintended interactions with other proteins ("off-targets") are a primary cause of adverse drug reactions. The results from the broad reverse docking screen and ligand-based methods inherently serve as an off-target prediction profile.[33][34][35]

-

Analysis: Pay close attention to predicted targets known to be associated with toxicity, such as the hERG potassium channel, COX enzymes, or various kinases.

-

Conclusion: From Hypothesis to Validation

This guide has detailed a rigorous, multi-faceted in silico workflow to generate well-supported hypotheses for the biological targets of this compound. By integrating ligand-based similarity searches, reverse pharmacophore mapping, and structure-based reverse docking, we can build a comprehensive interaction profile for this novel compound. The application of consensus scoring and cross-validation between different methods provides a necessary layer of confidence in the resulting predictions.

References

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

-

Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473–1487. [Link]

-

bio.tools. SwissTargetPrediction. [Link]

-

Cuzzolin, A., Degliesposti, G., & Sturlese, M. (2020). Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. International Journal of Molecular Sciences, 21(18), 6847. [Link]

-

SuperPred. About SuperPred. [Link]

-

Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

-

ecust. PharmMapper. [Link]

-

wwPDB. Worldwide Protein Data Bank. [Link]

-

bio.tools. SuperPred. [Link]

-

Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., Gong, J., Zheng, S., Li, Z., Li, H., & Jiang, H. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R., Zhang, K. Y., De Maeyer, M., & Voet, A. R. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

-

PubChem. [Link]

-

Wikipedia. Protein Data Bank. [Link]

-

Wang, X., Shen, Y., Wang, S., Li, S., Zhang, W., Liu, X., Hou, T., & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. [Link]

-

Wikipedia. ChEMBL. [Link]

-

Database Commons. PubChem. [Link]

-

HSLS. SuperPred -- target-prediction server. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-8. [Link]

-

Database Commons. ChEMBL. [Link]

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., Dunkel, M., & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic Acids Research, 42(Web Server issue), W26–W31. [Link]

-

Houston, D. R., & Walkinshaw, M. D. (2013). Consensus Docking: Improving the Reliability of Docking in a Virtual Screening Context. Journal of Chemical Information and Modeling, 53(2), 384–390. [Link]

-

Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553. [Link]

-

Naeem, M., Majeed, S., Hoque, M. Z., & Chowdhury, D. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 8, 600548. [Link]

-

Semantic Scholar. SuperPred: update on drug classification and target prediction. [Link]

-

East China Normal University. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. [Link]

-

Liu, J., & Wang, R. (2015). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Future Medicinal Chemistry, 7(12), 1559–1573. [Link]

-

NC State University Libraries. PubChem. [Link]

-

Gaulton, A., Bellis, L. J., Bento, A. P., Chambers, J., Davies, M., Hersey, A., Light, Y., McGlinchey, S., Michalovich, D., Al-Lazikani, B., & Overington, J. P. (2012). The ChEMBL bioactivity database: an update. Nucleic Acids Research, 40(Database issue), D1100–D1107. [Link]

-

Scilit. The ChEMBL bioactivity database: an update. [Link]

-

Chemistry LibreTexts. Public Chemical Databases. [Link]

-

EMBL-EBI. ChEMBL. [Link]

-

Burley, S. K., et al. (2022). Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. Biomolecules, 12(10), 1423. [Link]

-

Teramoto, R., & Fukunishi, H. (2007). Supervised Consensus Scoring for Docking and Virtual Screening. Journal of Chemical Information and Modeling, 47(2), 526–534. [Link]

-

SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. [Link]

-

Kim, S., Chen, J., Cheng, T., Gindulyte, A., He, J., He, S., Li, Q., Shoemaker, B. A., Thiessen, P. A., Yu, B., & Bolton, E. E. (2016). PubChem Substance and Compound databases. Nucleic Acids Research, 44(D1), D1202–D1213. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

-

bio.tools. PharmMapper. [Link]

-

Ovid. SwissTargetPrediction: a web server for target... : Nucleic Acids Research. [Link]

-

Semantic Scholar. Supervised Consensus Scoring for Docking and Virtual Screening. [Link]

-

RCSB PDB. [Link]

-

ResearchGate. The impact of pharmacophore modeling in drug design. [Link]

-

ResearchGate. Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

-

Data.gov. Protein Data Bank (PDB). [Link]

-

Kaserer, T., Beck, K. R., Akram, M., & Schuster, D. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design, 21(39), 5686–5711. [Link]

-

bioRxiv. Open access in silico tools to predict the ADMET profiling and PASS... [Link]

-

de Souza, F. S., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Frontiers in Genetics, 13, 960011. [Link]

-

Park, J., et al. (2022). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 50(W1), W232–W238. [Link]

-

ResearchGate. List of various in silico off-target detection methods. [Link]

Sources

- 1. Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChem - Wikipedia [en.wikipedia.org]

- 5. ChEMBL - Wikipedia [en.wikipedia.org]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SuperPred: update on drug classification and target prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PubChem - Database Commons [ngdc.cncb.ac.cn]

- 10. The ChEMBL bioactivity database: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.tools [bio.tools]

- 12. bio.tools [bio.tools]

- 13. academic.oup.com [academic.oup.com]

- 14. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lilab-ecust.cn [lilab-ecust.cn]

- 19. academic.oup.com [academic.oup.com]

- 20. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 22. Protein Data Bank - Wikipedia [en.wikipedia.org]